
1-(2-(4-((5-Fluoro-1H-indol-3-yl)methyl)-1-piperidinyl)ethyl)-5,6-dihydro-1H,4H-1,2,5-thiadiazolo(4,3,2-ij)quinoline 2,2-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RP-68303 is a thiadiazolo (4,3,2-ij) quinoline-2,2 dioxide derivative. It is a novel and potent serotonin uptake inhibitor, showing high affinity for serotonin transporter binding sites
Preparation Methods
The synthesis of RP-68303 involves several steps, starting with the preparation of the thiadiazolo-quinoline core structure. The reaction conditions typically include the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve high-performance liquid chromatography (HPLC) for purification and isolation of the compound .
Chemical Reactions Analysis
RP-68303 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
RP-68303 has been extensively studied for its scientific research applications, including:
Chemistry: Used as a model compound for studying the mechanisms of serotonin uptake inhibition.
Biology: Investigated for its effects on serotonin levels in various biological systems.
Medicine: Explored as a potential therapeutic agent for treating conditions related to serotonin imbalance, such as depression and anxiety.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
The mechanism of action of RP-68303 involves its high affinity binding to serotonin transporter sites, inhibiting the reuptake of serotonin. This leads to increased levels of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The molecular targets include serotonin transporters, and the pathways involved are related to serotonin signaling .
Comparison with Similar Compounds
RP-68303 can be compared with other serotonin uptake inhibitors, such as fluoxetine and sertraline. While these compounds share a similar mechanism of action, RP-68303 is unique due to its specific chemical structure and high affinity for serotonin transporter binding sites. Similar compounds include:
Fluoxetine: A selective serotonin reuptake inhibitor commonly used as an antidepressant.
Sertraline: Another selective serotonin reuptake inhibitor used for treating depression and anxiety disorders.
Paroxetine: A selective serotonin reuptake inhibitor with similar applications.
Properties
CAS No. |
136701-68-3 |
|---|---|
Molecular Formula |
C25H29FN4O2S |
Molecular Weight |
468.6 g/mol |
IUPAC Name |
3-[2-[4-[(5-fluoro-1H-indol-3-yl)methyl]piperidin-1-yl]ethyl]-2λ6-thia-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene 2,2-dioxide |
InChI |
InChI=1S/C25H29FN4O2S/c26-21-6-7-23-22(16-21)20(17-27-23)15-18-8-11-28(12-9-18)13-14-29-24-5-1-3-19-4-2-10-30(25(19)24)33(29,31)32/h1,3,5-7,16-18,27H,2,4,8-15H2 |
InChI Key |
NZUSTSFFNOEAHE-UHFFFAOYSA-N |
SMILES |
C1CC2=C3C(=CC=C2)N(S(=O)(=O)N3C1)CCN4CCC(CC4)CC5=CNC6=C5C=C(C=C6)F |
Canonical SMILES |
C1CC2=C3C(=CC=C2)N(S(=O)(=O)N3C1)CCN4CCC(CC4)CC5=CNC6=C5C=C(C=C6)F |
| 136701-68-3 | |
Synonyms |
1-(2-(4-((5-fluoro-1H-indol-3-yl)methyl)-1-piperidinyl)ethyl)-5,6-dihydro-1H,4H-1,2,5-thiadiazolo(4,3,2-ij)quinoline 2,2-dioxide 1-(FIM-PE)-DTQD |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


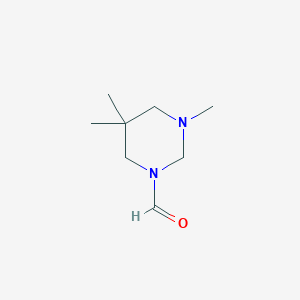
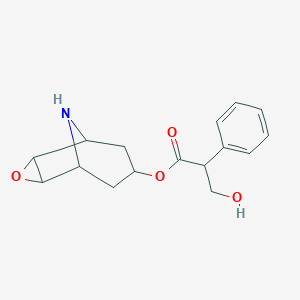



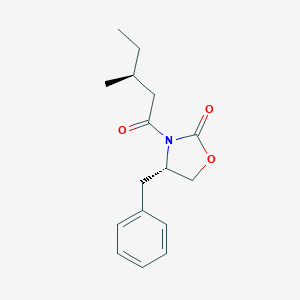


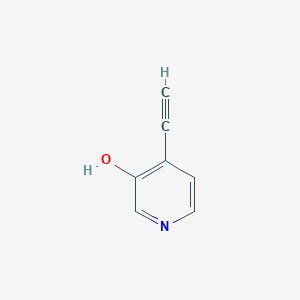

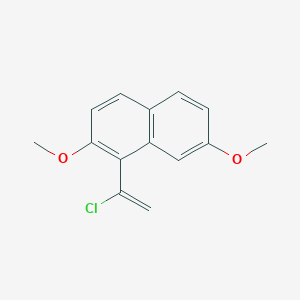
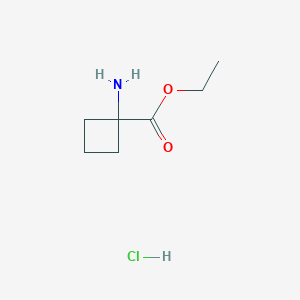
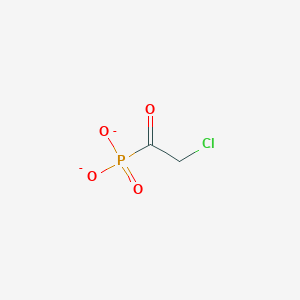
![L-Alanine, 3-[(carboxymethyl)sulfinyl]-, (S)-](/img/structure/B138900.png)
